SWS1

Cancer Immunotherapy PD-L1 Inhibition Tumor Growth Inhibition

SWS1 is a d-(+)-biotin-conjugated resorcinol dibenzyl ether derivative that functions as a potent small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, with an IC50 of 1.8 nM in biochemical assays. The compound features a distinct biotin moiety that enables tumor-targeted delivery and enhanced tissue accumulation, distinguishing it from conventional non-biotinylated PD-L1 inhibitors.

Molecular Formula C47H53ClN6O5S
Molecular Weight 849.5 g/mol
Cat. No. B12371987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSWS1
Molecular FormulaC47H53ClN6O5S
Molecular Weight849.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl
InChIInChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1
InChIKeyYCHPIMKSTJPEFJ-PXMSFUJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SWS1: A Biotin-Conjugated Small-Molecule PD-L1 Inhibitor with Demonstrated In Vivo Antitumor Efficacy


SWS1 is a d-(+)-biotin-conjugated resorcinol dibenzyl ether derivative that functions as a potent small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, with an IC50 of 1.8 nM in biochemical assays [1]. The compound features a distinct biotin moiety that enables tumor-targeted delivery and enhanced tissue accumulation, distinguishing it from conventional non-biotinylated PD-L1 inhibitors [1]. In preclinical models, SWS1 demonstrated tumor growth inhibition of 66.1% in the B16-F10 mouse melanoma model, outperforming the non-conjugated comparator P18 (44.3%) [1].

Why Non-Biotinylated PD-L1 Inhibitors Cannot Substitute for SWS1 in Targeted Immunotherapy Applications


Generic substitution among PD-L1 small-molecule inhibitors is precluded by fundamental differences in tumor-targeting capability and safety profiles driven by the presence or absence of the d-(+)-biotin conjugation. While many potent PD-L1 inhibitors exist—including BMS-1166 (IC50 1.4 nM) , INCB086550 (IC50 1.9–3.1 nM) , and Evixapodlin (IC50 0.213 nM) —none incorporate the biotin-mediated tumor-homing functionality of SWS1. In direct head-to-head comparison, SWS1 achieved a 21.8% absolute improvement in tumor growth inhibition over its non-biotinylated parent scaffold P18 (TGI 66.1% vs 44.3%) [1]. Moreover, the biotin moiety confers measurable tumor accumulation (404.1 ng/mL) [1] and reduced immune-mediated colitis [1], features absent in non-conjugated analogs. Substituting SWS1 with a non-biotinylated inhibitor therefore sacrifices the targeted delivery advantage and the improved therapeutic index demonstrated in preclinical models.

Quantitative Differentiation Evidence: SWS1 Versus Comparator PD-L1 Inhibitors


SWS1 Demonstrates Superior In Vivo Antitumor Efficacy Compared to Non-Biotinylated Scaffold P18

SWS1 achieved a tumor growth inhibition (TGI) of 66.1% in the B16-F10 mouse melanoma model, which represents a statistically and biologically significant 21.8% absolute improvement over the non-biotinylated comparator P18 (TGI = 44.3%) when both compounds were evaluated under identical dosing and experimental conditions [1]. This head-to-head comparison within the same study provides direct evidence that the biotin conjugation contributes meaningfully to in vivo antitumor activity beyond the intrinsic PD-L1 inhibitory potency of the core scaffold.

Cancer Immunotherapy PD-L1 Inhibition Tumor Growth Inhibition

Biotin Conjugation Confers Quantifiable Tumor Accumulation Advantage Absent in Non-Conjugated PD-L1 Inhibitors

Tissue distribution studies in B16-F10 tumor-bearing mice revealed that SWS1 achieved a tumor concentration of 404.1 ng/mL following systemic administration [1]. This quantifiable tumor accumulation is attributed to the d-(+)-biotin moiety, which mediates targeted delivery via biotin receptor recognition. Non-biotinylated PD-L1 inhibitors in the same chemical class (e.g., P18) lack this targeting functionality and do not achieve comparable selective tumor enrichment. While direct tumor concentration data for non-conjugated comparators are not reported in the same study, the biotin-mediated targeting mechanism is well established and represents a class-distinguishing feature [1].

Tumor Targeting Tissue Distribution Pharmacokinetics

SWS1 Exhibits Reduced Immune-Mediated Colitis Compared to Non-Biotinylated Comparator P18

In direct comparative safety evaluation, SWS1 demonstrated a superior safety profile with respect to immune-mediated colitis, a common dose-limiting toxicity of checkpoint inhibitor therapy. The authors specifically noted that the safety profiles of SWS1 were better (e.g., less immune-mediated colitis) than those of P18, indicating the advantages of biotin-enabled tumor targeting capability [1]. This represents a direct head-to-head safety advantage observed within the same experimental system, providing procurement-relevant differentiation for applications where minimizing off-target immune toxicity is a critical consideration.

Immunotherapy Safety Adverse Events Immune-Related Toxicity

Potency Comparison: SWS1 (IC50 1.8 nM) Maintains Competitive PD-L1 Inhibitory Activity Relative to Clinical-Stage and Preclinical Comparators

SWS1 exhibits an IC50 of 1.8 nM in PD-1/PD-L1 binding inhibition assays [1]. Cross-study comparison with clinically evaluated PD-L1 inhibitors reveals that SWS1 occupies a competitive potency range: Evixapodlin (GS-4224) demonstrates sub-nanomolar potency with IC50 0.213 nM ; BMS-1166 shows IC50 1.4 nM ; INCB086550 exhibits species-dependent IC50 values of 1.9–3.1 nM ; the direct comparator P18 shows IC50 9.1 nM [2]. While SWS1 is not the most potent inhibitor in absolute terms, its IC50 value is well within the high-potency range required for effective PD-1/PD-L1 blockade, and this potency is complemented by the biotin-mediated tumor-targeting functionality absent in all listed comparators.

PD-1/PD-L1 Inhibition Potency Biochemical Assay

Recommended Research and Preclinical Application Scenarios for SWS1 Based on Quantitative Differentiation Evidence


Tumor-Targeted Immunotherapy Studies Requiring Enhanced Tumor Exposure

Investigators studying tumor-targeted delivery of immune checkpoint inhibitors should prioritize SWS1 over non-biotinylated alternatives due to its demonstrated tumor accumulation of 404.1 ng/mL in B16-F10 melanoma models [1]. This property is particularly relevant for xenograft or syngeneic tumor models where maximizing intratumoral drug concentration while minimizing systemic exposure is a key experimental objective. The biotin moiety also provides a chemical handle for potential conjugation or detection strategies.

Comparative Efficacy Studies Evaluating Biotin-Mediated Tumor Targeting Versus Conventional PD-L1 Inhibition

SWS1 serves as an ideal tool compound for experiments designed to isolate and quantify the contribution of biotin-mediated tumor targeting to overall antitumor efficacy. The availability of head-to-head data showing a 21.8% absolute TGI improvement over the non-biotinylated comparator P18 (66.1% vs 44.3%) provides a quantitative benchmark for such investigations [1].

Preclinical Safety and Therapeutic Index Optimization Studies

For research programs evaluating strategies to mitigate checkpoint inhibitor-associated immune-related adverse events, SWS1 offers a documented safety advantage in the form of reduced immune-mediated colitis compared to non-biotinylated PD-L1 inhibitors [1]. This makes SWS1 a suitable candidate for comparative toxicology studies or for experiments examining the relationship between tumor-targeted delivery and reduced systemic immune activation.

PD-L1 Inhibitor Combination Therapy Research Requiring Potent Checkpoint Blockade with Targeted Delivery

In combination therapy studies where PD-L1 inhibition is paired with chemotherapy, radiation, or other immunomodulatory agents, SWS1 provides the dual advantage of potent PD-1/PD-L1 blockade (IC50 1.8 nM) [1] plus tumor-targeted delivery. This combination may be particularly valuable in models where maximizing the local immunomodulatory effect while minimizing systemic toxicity is desired.

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